4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester
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Overview
Description
4-amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester is an anilide.
Scientific Research Applications
Peptidomimetic Building Blocks
4-Amino-1,2,5-oxadiazole derivatives, similar to the compound , have been synthesized as potential peptidomimetic building blocks. These structures contain a protected amine and a carboxyl or an ester group. The synthetic route is simple, maintaining the chirality of starting amino acids (Ž. Jakopin, R. Roškar, M. Dolenc, 2007).
Biological Activities
Compounds like 1,2,5-oxadiazole have gained interest due to their biological activities. Research has focused on the synthesis of various 1,2,5-oxadiazole derivatives and their potential biological applications, particularly in enzyme inhibition and molecular docking studies (H. Khalid et al., 2016).
Synthesis Techniques
There are multiple synthesis techniques for 1,2,5-oxadiazole derivatives. For instance, the reaction of 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles yields different 1,2,5-oxadiazol-3-amines (A. V. Sergievskii et al., 2002). Additionally, the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate facilitates the synthesis of mono-, bis-, and tris-oxadiazoles (K. Amarasinghe et al., 2006).
Crystal Structure Analysis
Research has also been conducted on the crystal and molecular structures of similar compounds, providing insights into their physical properties (R. L. Willer et al., 2013).
Antibacterial Activity
Some 1,2,5-oxadiazole derivatives, including those synthesized from esters, have been studied for their antibacterial activity, contributing to the understanding of their potential therapeutic applications (A. Dhumad et al., 2015).
Versatile Chemical Routes
The development of versatile chemical routes for the synthesis of heterocyclic γ-amino acids based on oxadiazole structures, like the compound , has been reported, highlighting the compound's significance in mimicking protein structures (L. Mathieu et al., 2015).
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C13H14N4O4/c1-7-4-3-5-8(2)10(7)15-9(18)6-20-13(19)11-12(14)17-21-16-11/h3-5H,6H2,1-2H3,(H2,14,17)(H,15,18) |
InChI Key |
OBUYGPOVKSSWCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=NON=C2N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=NON=C2N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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